2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)cyclohexanecarboxylic acid
CAS No.: 500533-94-8
Cat. No.: VC14586121
Molecular Formula: C20H18O7
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500533-94-8 |
|---|---|
| Molecular Formula | C20H18O7 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C20H18O7/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(22)17(24)19(12)27-18(11)16(13)23/h5-10,21,23-24H,1-4H2,(H,25,26) |
| Standard InChI Key | CAVIJGGXNIURPI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4O)O)O)C(=O)O |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)cyclohexane-1-carboxylic acid . Its molecular formula is C₂₀H₁₈O₇, with a molecular weight of 370.4 g/mol . The structure integrates a xanthene backbone (a tricyclic aromatic system) substituted with three hydroxyl groups, a ketone at position 3, and a cyclohexanecarboxylic acid group at position 9 (Table 1).
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, including:
-
Formation of the xanthene core: Condensation of resorcinol derivatives with ketones or aldehydes under acidic conditions .
-
Functionalization: Introduction of hydroxyl and ketone groups via selective oxidation and protection/deprotection strategies .
-
Cyclohexanecarboxylic acid coupling: Friedel-Crafts acylation or nucleophilic substitution to attach the cyclohexane moiety.
A notable challenge is preserving the integrity of hydroxyl groups during synthesis, often requiring protective agents like trimethylsilyl ethers .
Reactivity and Stability
The compound participates in reactions typical of phenolic and carboxylic acid systems:
-
Esterification: The carboxylic acid group reacts with alcohols to form esters under acidic catalysis.
-
Oxidation: The xanthene core’s electron-rich aromatic system is susceptible to oxidative degradation, necessitating inert atmospheres during handling.
-
Metal coordination: The hydroxyl and carboxylate groups enable chelation with transition metals, a property explored in photophysical studies of related xanthene complexes .
| Parameter | Morphine Alone | Morphine + M119 |
|---|---|---|
| ED₅₀ (analgesia) | 10 mg/kg | 2.5 mg/kg |
| Acute tolerance development | High | Low |
| Withdrawal severity | Severe | Mild |
Selectivity Profile
M119 exhibits high selectivity for μ-opioid receptors over κ- and δ-subtypes. In vitro assays show no significant effect on PLC activation by U50,488 (κ-agonist) or DPDPE (δ-agonist) . This specificity is attributed to structural complementarity with μ-receptor-associated Gβγ subunits.
Physicochemical Properties and Analytical Characterization
Spectral Data
-
UV-Vis Spectroscopy: Absorption maxima at 280 nm (π→π* transitions of the xanthene core) and 340 nm (n→π* transitions of the ketone group) .
-
Mass Spectrometry: ESI-MS shows a predominant [M-H]⁻ ion at m/z 369.1, consistent with the molecular formula .
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water.
-
Stability: Degrades under prolonged exposure to light or alkaline conditions, necessitating storage at -20°C in amber vials.
Comparative Analysis with Structural Analogs
Benzoic Acid Derivative
The analog 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid (CAS 518-41-2) replaces the cyclohexane ring with a benzene ring. This modification reduces molecular weight (364.3 g/mol) but increases toxicity and skin irritation potential .
Table 3: Structural and Functional Comparison
| Property | Cyclohexanecarboxylic Acid Derivative | Benzoic Acid Derivative |
|---|---|---|
| Molecular Weight | 370.4 g/mol | 364.3 g/mol |
| Toxicity (LD₅₀, mice) | >500 mg/kg | 250 mg/kg |
| μ-Opioid Potentiation | Yes | No |
Applications and Future Directions
Research Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume